[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol
Description
Properties
IUPAC Name |
[1-(hydroxymethyl)-3-phenylcyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEOPPLYGXCLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of phenyl-substituted cyclobutanes with formaldehyde under basic conditions to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.
Biological Studies: Used in research to study the effects of cyclobutane derivatives on biological systems.
Industry:
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol, differing primarily in substituents or ring modifications:
Key Observations :
- Aromatic vs. Fluorinated Groups : The phenyl group in the target compound contrasts with the trifluoromethylphenyl group in , introducing differences in lipophilicity and electronic effects. Fluorinated substituents enhance metabolic stability but reduce aqueous solubility .
- Hydroxymethyl vs. Aminomethyl: The dual hydroxymethyl groups in the target compound promote hydrogen bonding, whereas aminomethyl groups (e.g., ) enable salt formation and ionic interactions.
Physicochemical Properties
Key Observations :
- The hydrochloride salt in exhibits enhanced aqueous solubility due to ionic character, whereas fluorinated derivatives () are less polar.
- The target compound’s hydroxyl groups (pKa ~13–14) are less acidic than the amine group in (pKa ~10.27), influencing protonation states under physiological conditions .
Biological Activity
[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol is a synthetic organic compound characterized by its unique cyclobutane structure, which includes a hydroxymethyl group and a phenyl group. The compound's structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.
Structural Features and Properties
The structural composition of this compound contributes significantly to its biological activity. The presence of the hydroxymethyl group enhances solubility and may facilitate interactions with biological targets. The cyclobutane ring provides rigidity, which can influence binding affinity and selectivity for various receptors.
| Feature | Description |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 189.25 g/mol |
| Functional Groups | Hydroxymethyl, phenyl |
| Core Structure | Cyclobutane |
Biological Activity
Research indicates that this compound may exhibit various pharmacological effects. Preliminary studies have suggested potential therapeutic applications, including:
- Anticancer Activity : The compound's structure may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage.
- Antimicrobial Properties : The hydroxymethyl group may enhance the compound's interaction with microbial targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in various signaling pathways, influencing cellular responses.
- Enzyme Inhibition : It may inhibit enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
- Modulation of Metabolic Pathways : The compound could alter metabolic processes within cells, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- A study on cyclobutane derivatives indicated promising anticancer activity against various cell lines, suggesting that structural modifications can enhance efficacy (Nielsen et al., 2019) .
- Research into Sphingosine 1-phosphate receptor antagonists, which share structural similarities, demonstrated significant antitumor effects in vivo (PMC3164350) .
Summary Table of Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl ring and nitrogen | Neuroprotective | Investigated for mGluR5 antagonism |
| Cyclobutylamine | Simple cyclobutane derivative | Antidepressant | Lacks hydroxymethyl functionality |
| Phenylcyclobutane derivatives | Similar core structure | Varies widely | Diverse substituents lead to varied activities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via hydrogenation reactions using palladium hydroxide catalysts in methanol under high-pressure hydrogen (5 bar) at 40°C, as demonstrated in similar cyclobutane derivatives . Optimization involves adjusting solvent polarity (e.g., acetonitrile for post-reaction washing), reaction time (4–12 hours), and catalyst loading (5–10% w/w). Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to identify hydroxyl and phenyl proton environments, and X-ray crystallography for absolute stereochemical confirmation. For cyclobutane ring strain analysis, compare experimental IR stretching frequencies (C-O and C-C bonds) with DFT-computed values . Mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₆O₂, MW 192.25 g/mol) .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodological Answer : The compound’s hydroxymethyl groups are prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated degradation. Regularly assess purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How does stereochemistry at the cyclobutane ring influence reactivity in cross-coupling reactions?
- Methodological Answer : Cis/trans isomerism at the cyclobutane ring affects steric accessibility. For example, cis-configurations may enhance Suzuki-Miyaura coupling efficiency due to reduced steric hindrance. Use chiral catalysts (e.g., BINAP-Pd complexes) to control stereoselectivity, and analyze outcomes via chiral HPLC . Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .
Q. What mechanistic pathways explain the compound’s participation in photochemical [2+2] cycloadditions?
- Methodological Answer : The cyclobutane ring’s strain (~110 kJ/mol) facilitates ring-opening under UV light (λ = 300–350 nm). Track reaction intermediates using time-resolved spectroscopy. Solvent effects (e.g., acetone vs. THF) modulate reaction rates—polar aprotic solvents stabilize dipolar intermediates, increasing yields .
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). Parametrize force fields (AMBER/CHARMM) to account for hydroxymethyl group polarization. Validate predictions with in vitro assays measuring IC₅₀ values and kinetic parameters (Km, Vmax) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported catalytic efficiencies for hydrogenation reactions?
- Methodological Answer : Contradictions often stem from catalyst pretreatment (e.g., Pd/C vs. Pd(OH)₂/C) or solvent purity. Replicate experiments using standardized catalysts (e.g., Johnson Matthey grade) and deuterated solvents for NMR-based reaction monitoring. Statistical meta-analysis of literature data (e.g., ANOVA) identifies outlier protocols .
Q. Why do stereochemical outcomes vary in Grignard additions to analogous cyclobutane derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
